N-[2-(1H-indol-3-yl)ethyl]-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features an indole moiety, a piperidine ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of a precursor compound using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . The resulting indole intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring and benzamide group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]benzamide: Shares the indole and benzamide moieties but lacks the piperidine ring.
N-[2-(1H-indol-3-yl)ethyl]acrylamide: Contains an acrylamide group instead of the benzamide group.
Evodiamide: Another indole derivative with different substituents.
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidine-1-sulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H25N3O3S/c26-22(23-13-12-18-16-24-21-7-3-2-6-20(18)21)17-8-10-19(11-9-17)29(27,28)25-14-4-1-5-15-25/h2-3,6-11,16,24H,1,4-5,12-15H2,(H,23,26) |
InChI Key |
BBUHEYWAPWIIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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